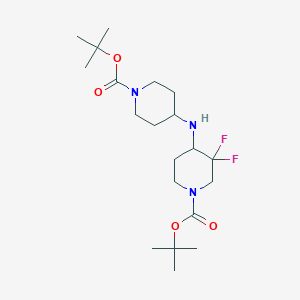

tert-butyl 4-(1-(tert-Butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis, particularly for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the BOC group is typically introduced to amines using di-tert-butyl dicarbonate in the presence of a base . The synthesis of similar compounds often involves the use of reagents like sodium hydroxide and di-tert-butyl dicarbonate .Chemical Reactions Analysis

The BOC group can be removed from amines using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a potential reaction for this compound.Applications De Recherche Scientifique

Synthesis and Industrial Applications

- Asymmetric Synthesis of Protein Kinase Inhibitors : A key intermediate for synthesizing CP-690550, a potent protein kinase inhibitor, is prepared via an asymmetric approach, suggesting potential industrial application for this route (Hao, Liu, Zhang, & Chen, 2011).

Structural Studies and Molecular Packing

- X-ray Studies on Piperidine Derivatives : X-ray studies reveal the molecular structure and packing of related piperidine derivatives, highlighting their importance in understanding compound behavior (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Synthesis of Piperidine Derivatives

- Synthesis of Oxygen Heterocycles Fused Piperidine Derivatives : The synthesis process of tert-butyl piperidine derivatives fused with oxygen heterocycles, showcasing their potential for creating diverse molecular structures (Moskalenko & Boev, 2014).

Synthesis for Anticancer Drugs

- Intermediate in Small Molecule Anticancer Drugs : This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs, suggesting its role in the development of new therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Synthesis of Biologically Active Compounds

- Intermediate in Crizotinib Synthesis : An important intermediate in many biologically active compounds such as crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Synthesis of Key Pharmaceutical Intermediates

- Key Intermediate in Vandetanib Synthesis : Serving as a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer (Wang, Wang, Tang, & Xu, 2015).

Development of Piperidine Derivatives

- Preparation of Diverse Piperidine Derivatives : Showcasing its application in the preparation of a variety of piperidine derivatives, highlighting its versatility in drug development (Moskalenko & Boev, 2014).

Chemical Synthesis Processes

Chemical Synthesis and Characterization : Detailed synthesis and characterization processes indicate the compound's versatility and potential for various applications in chemistry and pharmacology (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Synthesis of Aminocarbonate : A study on the synthesis of tert-butyl aminocarbonate, a compound rapidly acylating amines, which underscores the compound's potential in organic chemistry (Harris & Wilson, 1983).

Propriétés

IUPAC Name |

tert-butyl 3,3-difluoro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35F2N3O4/c1-18(2,3)28-16(26)24-10-7-14(8-11-24)23-15-9-12-25(13-20(15,21)22)17(27)29-19(4,5)6/h14-15,23H,7-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRECHDRIOBTOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCN(CC2(F)F)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

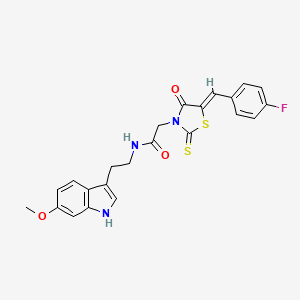

![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)

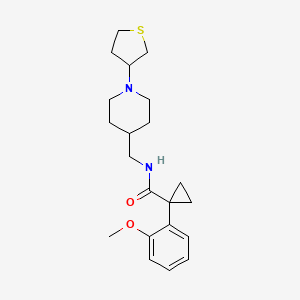

![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2821021.png)

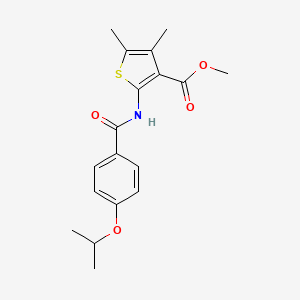

![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)

![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)

![N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2821033.png)